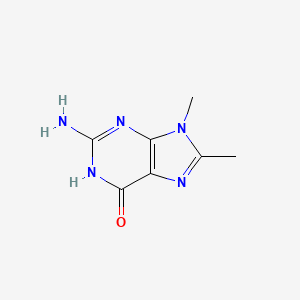
2-Amino-8,9-dimethyl-1H-purin-6(9H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-8,9-dimethyl-1H-purin-6(9H)-one is a purine derivative, which is a class of compounds known for their significant roles in biochemistry, particularly in the structure of nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-8,9-dimethyl-1H-purin-6(9H)-one typically involves multi-step organic reactions starting from simpler precursors. Common synthetic routes may include:
Alkylation: Introduction of methyl groups to the purine ring.
Amination: Introduction of the amino group at the 2-position.
Cyclization: Formation of the purine ring structure.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include:
Catalysis: Using catalysts to increase reaction rates.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-8,9-dimethyl-1H-purin-6(9H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives.
Reduction: Reduction of functional groups.
Substitution: Replacement of functional groups with others.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with nucleic acids and proteins.
Medicine: Potential therapeutic applications due to its structural similarity to nucleotides.
Industry: Use in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-8,9-dimethyl-1H-purin-6(9H)-one would involve its interaction with molecular targets such as enzymes or receptors. The pathways involved may include:
Binding to Nucleic Acids: Interfering with DNA or RNA processes.
Enzyme Inhibition: Inhibiting enzymes involved in nucleotide metabolism.
Comparison with Similar Compounds
Similar Compounds
Adenine: A naturally occurring purine base.
Caffeine: A methylated purine derivative.
Theobromine: Another methylated purine derivative.
Uniqueness
2-Amino-8,9-dimethyl-1H-purin-6(9H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other purine derivatives.
Biological Activity
2-Amino-8,9-dimethyl-1H-purin-6(9H)-one is a purine derivative notable for its structural similarity to nucleobases, which positions it as a candidate for various pharmacological applications. This article explores the biological activities associated with this compound, focusing on its potential antiviral and anticancer properties, as well as its interactions with biological macromolecules.
- Molecular Formula : C8H10N4O
- Molecular Weight : Approximately 178.19 g/mol
- Structure : Contains an amino group at the second position and two methyl groups at the eighth and ninth positions of the purine ring.
Antiviral Properties
Research indicates that this compound exhibits significant antiviral activity. It has been shown to inhibit enzymes involved in nucleic acid synthesis, which is critical for viral replication. Specific assays have demonstrated its efficacy against various viral strains, suggesting its potential as a therapeutic agent in antiviral drug development.
Anticancer Properties
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of several cancer cell lines, including:
- Lung Cancer
- Colorectal Cancer
- Prostate Cancer
- Breast Cancer (MDA-MB-231)
In vivo studies further support these findings, indicating that this compound can significantly reduce tumor growth in animal models .
The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules. Notably:
- Enzyme Inhibition : The compound inhibits key enzymes involved in nucleotide metabolism.
- Cellular Pathway Modulation : It modulates cellular signaling pathways that are crucial for cell proliferation and survival.
Study 1: Antiviral Efficacy
In a study assessing the antiviral properties of this compound, researchers found that it effectively inhibited viral replication in cell cultures infected with RNA viruses. The compound demonstrated a dose-dependent response, highlighting its potential for therapeutic use in treating viral infections.
Study 2: Anticancer Activity
Another study evaluated the anticancer effects of this compound on human prostate cancer cells. Results showed a significant reduction in cell viability and induction of apoptosis at concentrations ranging from 10 to 50 µM. The study concluded that this compound could serve as a lead compound for developing new anticancer therapies .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Amino group at position 2; two methyl groups | Antiviral, anticancer |
| 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one | Chlorine substituent; similar purine base | Antiviral, anticancer |
| 2-Amino-9-propyl-1H-purin-6(9H)-one | Propyl group; amino substitution | Limited data on biological activity |
Properties
CAS No. |
23662-77-3 |
|---|---|
Molecular Formula |
C7H9N5O |
Molecular Weight |
179.18 g/mol |
IUPAC Name |
2-amino-8,9-dimethyl-1H-purin-6-one |
InChI |
InChI=1S/C7H9N5O/c1-3-9-4-5(12(3)2)10-7(8)11-6(4)13/h1-2H3,(H3,8,10,11,13) |
InChI Key |
PPWIHBHYUOPBEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1C)N=C(NC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















